N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide
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Overview
Description
N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide involves its interaction with molecular targets and pathways within biological systems. It may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and has been studied for its effects on mycobacterial energetics.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorobenzamide derivative with similar structural features.
Uniqueness
N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H13Cl2N3O2 |
---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
1-carbamoyl-3-(3,5-dichlorophenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-6(2)16(10(14)17)11(18)15-9-4-7(12)3-8(13)5-9/h3-6H,1-2H3,(H2,14,17)(H,15,18) |
InChI Key |
CGPJUGVDQBJQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)N)C(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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